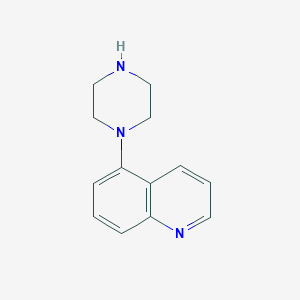

5-(Piperazin-1-yl)quinoline

Description

BenchChem offers high-quality 5-(Piperazin-1-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperazin-1-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

5-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H15N3/c1-4-12-11(3-2-6-15-12)13(5-1)16-9-7-14-8-10-16/h1-6,14H,7-10H2 |

InChI Key |

OMUGTYURPIFBDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

5-(Piperazin-1-yl)quinoline: Structural Architecture and Synthetic Methodology

Executive Summary

5-(Piperazin-1-yl)quinoline (C₁₃H₁₅N₃) is a specialized heterocyclic scaffold distinct from its more common regioisomers, such as the serotonergic agent Quipazine (2-isomer) or the antimalarial precursor (4-isomer).[1] Defined by the attachment of a piperazine ring at the C5 position of the quinoline core, this chemotype serves as a critical "privileged structure" in medicinal chemistry. It is primarily utilized to target G-protein coupled receptors (GPCRs), specifically 5-HT (serotonin) subtypes, and as a hinge-binding motif in kinase inhibitor discovery. Unlike the 2- and 4-positions, the 5-position is electronically deactivated toward nucleophilic aromatic substitution (SNAr), necessitating transition-metal-catalyzed synthetic strategies.

Chemical Identity & Physicochemical Properties

The 5-(piperazin-1-yl)quinoline molecule fuses a lipophilic, planar quinoline anchor with a polar, basic piperazine tail. This amphiphilic nature allows it to penetrate the blood-brain barrier (BBB) while maintaining solubility in aqueous physiological media.

Structural Specifications

| Property | Data |

| IUPAC Name | 5-(Piperazin-1-yl)quinoline |

| Molecular Formula | C₁₃H₁₅N₃ |

| Molecular Weight | 213.28 g/mol |

| Canonical SMILES | C1CN(CCN1)C2=CC=CC3=C2C=CC=N3 |

| CAS Number | Note: Often cited as derivative salts or intermediates (e.g., 2-methyl-5-isomer: 698981-81-6).[2] Unsubstituted base is a custom synthon. |

Predicted Physicochemical Profile

| Parameter | Value | Significance |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Optimal for CNS penetration (Lipinski compliant). |

| pKa (Piperazine NH) | ~9.8 | Protonated at physiological pH; drives receptor salt-bridging. |

| pKa (Quinoline N) | ~4.9 | Weakly basic; remains largely unprotonated at pH 7.4. |

| TPSA | ~30 Ų | High membrane permeability. |

Synthetic Methodology

The synthesis of 5-(piperazin-1-yl)quinoline presents a regiochemical challenge. Unlike the 2- or 4-haloquinolines, which undergo facile SNAr due to the electron-withdrawing effect of the pyridine nitrogen, the 5-position is on the benzenoid ring and is electronically neutral. Consequently, Buchwald-Hartwig Palladium-Catalyzed Amination is the requisite protocol for high-yield synthesis.

Protocol: Pd-Catalyzed Cross-Coupling

Reaction Scheme:

5-Bromoquinoline + Piperazine

Step-by-Step Workflow:

-

Reagents:

-

Substrate: 5-Bromoquinoline (1.0 equiv).

-

Amine: Piperazine (3.0 equiv). Note: Excess is critical to prevent bis-arylation.

-

Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃.

-

Ligand: BINAP or Xantphos (7.5 mol%). Xantphos is preferred for steric bulk.

-

Base: Cs₂CO₃ (1.5 equiv) or NaOtBu.

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

-

Procedure:

-

Charge an oven-dried Schlenk flask with 5-bromoquinoline, Pd catalyst, ligand, and base under Argon.

-

Add anhydrous solvent and degas (sparge with Ar for 10 min).

-

Add piperazine (dissolved in minimal solvent if solid).

-

Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 214.1).

-

Workup: Cool to RT, filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: DCM:MeOH:NH₄OH (90:9:1). The free base is polar; ammonia is required to prevent tailing.

-

Visualizing the Synthesis Logic

Caption: Catalytic cycle for the Buchwald-Hartwig amination of 5-bromoquinoline. The 5-position requires Pd-catalysis due to lack of activation for SNAr.

Pharmacology & Applications

The 5-piperazinyl moiety acts as a bioisostere for other aryl-piperazines, directing the molecule toward specific biological targets.

A. Serotonin (5-HT) Receptor Ligands

The 5-isomer is a structural isomer of Quipazine (2-isomer), a non-selective 5-HT agonist. However, shifting the piperazine to the 5-position alters the vector of the basic nitrogen, often changing the pharmacological profile from agonist to antagonist or improving selectivity for 5-HT1A over 5-HT2A.

-

Mechanism: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane bundle. The quinoline ring engages in pi-pi stacking with aromatic residues (e.g., Phe6.52).

B. Kinase Inhibition

Quinoline derivatives are potent ATP-competitive inhibitors. The 5-piperazinyl group can extend into the solvent-accessible region of the kinase pocket, improving solubility and providing a handle for further functionalization (e.g., acylation to form amides).

SAR Comparison: Regioisomer Effects

Caption: Structure-Activity Relationship (SAR) divergence of quinoline-piperazine regioisomers. The 5-isomer offers unique geometry and selectivity profiles compared to the 2- and 4-isomers.

Analytical Characterization

To validate the synthesis of the correct isomer (5- vs. others), specific analytical signatures must be confirmed.

-

¹H NMR (DMSO-d₆):

-

Quinoline Protons: The 5-substituted quinoline will show a distinct coupling pattern. Look for the H-4 proton (pyridine ring) as a doublet of doublets around 8.9 ppm. The H-6, H-7, H-8 protons will form a complex multiplet, but H-6 (ortho to piperazine) will be shielded (upfield shift) relative to unsubstituted quinoline.

-

Piperazine Protons: Two broad singlets or triplets at ~3.0 ppm (N-CH₂-Ar) and ~2.9 ppm (N-CH₂-NH).

-

-

Mass Spectrometry:

-

ESI(+): [M+H]⁺ peak at 214.1 m/z.

-

Fragmentation: Loss of piperazine ring often yields a characteristic quinoline cation (m/z ~128).

-

Safety & Handling

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Handling: Wear nitrile gloves and safety glasses. The compound is a basic amine and may cause chemical burns upon prolonged contact.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates.

References

-

Buchwald-Hartwig Amination of Quinolines

- Title: A Short and Efficient Synthesis of N-Aryl- and N-Heteroaryl-N′-(arylalkyl)piperazines.

- Source:ChemInform / ResearchG

-

URL:[Link]

-

Medicinal Chemistry of Piperazinyl-Quinolines

- Title: Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)

- Source:Journal of M

-

URL:[Link]

-

Serotonin Receptor Ligands (Contextual)

- Title: Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activ

- Source:Bioorganic & Medicinal Chemistry.

-

URL:[Link]

- Patent Literature (Synthesis Intermediates)

Sources

5-(1-Piperazinyl)quinoline: Scaffold Analysis and Technical Guide

Executive Summary

5-(1-Piperazinyl)quinoline is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its well-known isomer Quipazine (2-(1-piperazinyl)quinoline). While the 2-isomer is a non-selective serotonin agonist (5-HT2/3), the 5-substituted framework is critical in the design of high-affinity 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonists . This structural positional isomerism fundamentally alters the pharmacological profile, shifting the compound from a psychomimetic agonist to a potential therapeutic agent for depression and anxiety (e.g., as seen in the development of GSK163090).

This guide provides a technical deep-dive into the identification, synthesis, and pharmacological utility of the 5-(1-piperazinyl)quinoline core, focusing on its role as a building block for multi-target serotonin ligands.

Chemical Identification & Properties

The unsubstituted 5-(1-piperazinyl)quinoline is primarily utilized as an intermediate or pharmacophore core. Commercial availability is often found in its derivatives, such as 2-Methyl-5-(1-piperazinyl)quinoline .

Core Identity

| Property | Detail |

| Chemical Name | 5-(1-Piperazinyl)quinoline |

| Common Synonyms | 5-(Piperazin-1-yl)quinoline; 1-(5-Quinolinyl)piperazine |

| Molecular Formula | C₁₃H₁₅N₃ |

| Molecular Weight | 213.28 g/mol |

| Structural Class | Aminoquinoline / Arylpiperazine |

| Key Isomer Distinction | 5-isomer: 5-HT1 antagonist profile2-isomer (Quipazine): 5-HT2/3 agonist profile |

Commercial Derivative Reference

Since the unsubstituted core is often synthesized in situ, the 2-methyl derivative serves as the standard reference for physical handling in drug discovery contexts.

| Property | 2-Methyl-5-(1-piperazinyl)quinoline |

| CAS Number | 698981-81-6 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, Methanol, dilute acids |

| pKa (Calc) | ~8.5 (Piperazine N), ~4.2 (Quinoline N) |

Synthesis & Manufacturing

The synthesis of 5-(1-piperazinyl)quinoline requires overcoming the electronic deactivation of the quinoline ring at the 5-position. Unlike the 2- or 4-positions, which are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitrogen, the 5-position is relatively inert to direct nucleophilic attack unless activated or catalyzed.

Primary Route: Buchwald-Hartwig Cross-Coupling

The most robust method for introducing a piperazine moiety at the 5-position is Palladium-catalyzed C-N bond formation. This method avoids harsh conditions required for SNAr on unactivated rings.

Reaction Scheme: 5-Bromoquinoline + Piperazine → [Pd(OAc)₂, BINAP, NaOtBu] → 5-(1-Piperazinyl)quinoline

Detailed Protocol:

-

Reagents:

-

Substrate: 5-Bromoquinoline (1.0 eq)

-

Amine: Piperazine (anhydrous, 1.5 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃

-

Ligand: BINAP or Xantphos (10 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

-

-

Procedure:

-

Charge a flame-dried reaction flask with 5-bromoquinoline, piperazine, NaOtBu, and the phosphine ligand under Argon.

-

Add the Pd catalyst and solvent.

-

Heat the mixture to 100°C for 12–18 hours. Monitoring by HPLC/TLC is critical to ensure consumption of the bromide.

-

Work-up: Cool to room temperature, filter through a Celite pad to remove Pd residues, and concentrate the filtrate.

-

Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) is typically required to separate the mono-arylated product from bis-arylated byproducts.

-

Alternative Route: Construction from 5-Aminoquinoline

For labs lacking organometallic capabilities, the piperazine ring can be constructed directly on the amine.

-

Step 1: React 5-aminoquinoline with bis(2-chloroethyl)amine hydrochloride.

-

Conditions: Reflux in chlorobenzene or butanol for 24–48 hours.

-

Drawback: Lower yields and harsh thermal conditions compared to Pd-catalysis.

Synthesis Workflow Diagram

Caption: Palladium-catalyzed Buchwald-Hartwig amination pathway for the synthesis of the 5-piperazinyl core.

Pharmacology & Biological Activity[3][4][5][6]

The 5-(1-piperazinyl)quinoline scaffold is a "privileged structure" for targeting G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) family.

Selectivity Profile: The "5 vs 2" Switch

The position of the piperazine ring dictates the functional activity.

-

2-Position (Quipazine): The nitrogen lone pair is conjugated directly with the quinoline nitrogen, creating a planar, rigid electronic surface that mimics serotonin's indole core, activating 5-HT2A and 5-HT3 receptors (Agonist).

-

5-Position: The piperazine projects out of the aromatic plane in a different vector. This steric orientation prevents activation of 5-HT2/3 but provides high affinity binding pockets for 5-HT1A, 5-HT1B, and 5-HT1D receptors, often acting as an Antagonist or partial agonist.

Therapeutic Potential

Compounds containing this moiety (e.g., GSK163090) have been investigated for:

-

Depression/Anxiety: Blocking 5-HT1 autoreceptors to increase synaptic serotonin levels (similar to SSRIs but with a faster onset).

-

Cognitive Enhancement: Modulation of 5-HT1A receptors in the hippocampus.

Mechanism of Action Diagram

Caption: Mechanism of action for 5-HT1A autoreceptor antagonism mediated by the 5-piperazinylquinoline scaffold.

Analytical Characterization

To validate the synthesis of 5-(1-piperazinyl)quinoline, the following analytical signatures are expected.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃

-

Quinoline Ring:

-

Protons at positions 2, 3, 4, 6, 7, 8 will appear in the aromatic region (7.0–9.0 ppm).

-

Key Diagnostic: The H-6 and H-4 protons often show an upfield shift compared to 5-bromoquinoline due to the electron-donating nature of the piperazine nitrogen.

-

-

Piperazine Ring:

-

Two triplets (or broad multiplets) in the aliphatic region (2.8–3.2 ppm).

-

Integration: 4H each (total 8H).

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+)

-

Parent Ion: [M+H]⁺ = 214.13 (for unsubstituted).

-

Fragmentation: Loss of the piperazine ring or fragmentation of the quinoline core may be observed at higher collision energies.

Safety & Handling

Warning: Piperazinyl quinolines are biologically active amines. All handling must be performed in a fume hood.

-

Hazard Class: Irritant (Skin/Eye/Respiratory). Potential CNS activity if ingested or inhaled due to serotonergic potency.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The secondary amine of the piperazine is prone to oxidation or carbamate formation (with atmospheric CO₂) over time.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Synthesis of 2-Methyl-5-(1-piperazinyl)

-

Source: Leslie, C. P., et al. (2010). "Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist."[1] Journal of Medicinal Chemistry.

-

-

Pharmacology of Piperazinyl Quinolines (Quipazine vs. 5-Isomer)

- Source: Glennon, R. A., et al. (1986). "5-HT1 and 5-HT2 binding characteristics of some quipazine analogues." Journal of Medicinal Chemistry.

-

Buchwald-Hartwig Amin

- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

General Properties of 2-Methyl-5-(1-piperazinyl)quinoline (CAS 698981-81-6)

- Source: PubChem/Chemical Vendors.

-

(Search Term: 698981-81-6)

Sources

Difference between 5-piperazinylquinoline and Quipazine (2-isomer)

An In-Depth Technical Guide to the Isomeric Distinction and Pharmacological Divergence of 5-Piperazinylquinoline and Quipazine (2-Piperazinylquinoline)

Abstract

Positional isomerism, a subtle yet profound variable in medicinal chemistry, can dramatically alter the pharmacological identity of a molecule. This guide provides a comprehensive technical analysis of two such isomers: the largely uncharacterized 5-piperazinylquinoline and the extensively studied serotonergic agent, Quipazine, which is 2-piperazinylquinoline. By dissecting their structural, synthetic, and pharmacological differences, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for understanding how the specific placement of a pharmacophore on the quinoline scaffold dictates biological activity. This document delves into the causality behind their divergent properties, offers validated experimental protocols, and illuminates the structure-activity relationships that govern their interactions with biological targets.

The Decisive Role of Isomerism: A Structural Overview

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Similarly, the piperazine moiety is a common pharmacophore known to impart favorable pharmacokinetic properties and to serve as a versatile linker.[2][3][4] When combined, they form piperazinylquinolines, a class of compounds with a wide spectrum of potential biological activities.[2] The critical determinant of their function, however, is the point of attachment.

5-Piperazinylquinoline and Quipazine (2-piperazinylquinoline) share the same molecular formula (C₁₃H₁₅N₃) and molecular weight (213.28 g/mol ).[5][6] The profound difference lies in the substitution pattern on the quinoline nucleus. In Quipazine, the piperazine ring is attached at the C2 position, adjacent to the ring nitrogen. In its 5-isomer, the piperazine is bonded to the C5 position on the carbocyclic portion of the quinoline system. This seemingly minor shift fundamentally alters the molecule's three-dimensional shape, electron distribution, and steric profile, leading to distinct synthetic pathways and dramatically different pharmacological profiles.

Caption: Chemical structures of Quipazine and its 5-isomer.

Synthesis and Analytical Distinction

The synthesis of these isomers typically relies on nucleophilic aromatic substitution (SₙAr), where a halogenated quinoline is reacted with piperazine. The choice of the starting halo-quinoline dictates the final product.

General Synthetic Workflow

The most common and direct approach involves the reaction of a chloroquinoline with an excess of piperazine, which acts as both the nucleophile and the acid scavenger. Alternatively, a stoichiometric amount of piperazine can be used in the presence of a non-nucleophilic base.

Caption: General workflow for synthesizing piperazinylquinolines.

Experimental Protocol: Synthesis of Quipazine (2-Piperazinylquinoline)

This protocol is based on established literature procedures for the synthesis of Quipazine.[5][7][8]

-

Reaction Setup: To a solution of 2-chloroquinoline (1.0 eq) in a suitable high-boiling solvent (e.g., dioxane or N,N-dimethylformamide), add piperazine (3-4 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

-

Extraction: Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 12 to deprotonate any piperazinium salts. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Quipazine.

Experimental Protocol: Synthesis of 5-Piperazinylquinoline

This is a prospective protocol, as direct literature for this specific isomer is scarce. The principles of SₙAr chemistry are directly applicable.

-

Reaction Setup: To a solution of 5-chloroquinoline or 5-bromoquinoline (1.0 eq) in a suitable high-boiling solvent (e.g., DMF), add piperazine (3-4 eq). The reactivity of the C5-halogen is lower than the C2-halogen, potentially requiring more forcing conditions or a catalyst.

-

Reaction Conditions: Heat the mixture to reflux (120-160 °C) and stir for 6-12 hours, monitoring by TLC.

-

Workup and Purification: Follow the same workup, extraction, and purification steps as described for Quipazine.

Analytical Characterization and Differentiation

Distinguishing between the final, purified isomers is critical and can be achieved definitively using standard spectroscopic methods. Because the isomers have identical mass, chromatographic separation is the first step.

-

Chromatography (GC/LC): Due to differences in polarity and structure, the two isomers should have different retention times on both gas and liquid chromatography systems. Developing a robust LC-MS method is often the most effective approach for separation and identification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural confirmation. The chemical shifts and coupling patterns of the aromatic protons on the quinoline ring will be distinctly different for the 2-substituted versus the 5-substituted product, reflecting the different electronic environments.[10]

-

Mass Spectrometry (MS): While both isomers will show the same parent molecular ion (m/z 214.13 for [M+H]⁺), their fragmentation patterns under collision-induced dissociation (CID) in MS/MS analysis will differ.[9] The stability of the fragment ions is dependent on the substitution pattern, allowing for mass spectrometric differentiation.[9]

Comparative Pharmacology: A Tale of Two Isomers

The functional consequences of this isomeric difference are profound. Quipazine is a well-documented, potent serotonergic agent, while the pharmacological profile of 5-piperazinylquinoline remains largely unexplored in the public domain.

Quipazine (2-Isomer): A Non-Selective Serotonin Agonist

First described in the 1960s, Quipazine was initially investigated as an antidepressant but was never marketed for medical use.[5] Its activity stems from a broad, non-selective interaction with the serotonin system.[6][11][12]

-

Mechanism of Action: Quipazine is a direct agonist at multiple serotonin receptors, including 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₂ₒ, and 5-HT₃ subtypes.[5][11] It also acts as a serotonin reuptake inhibitor, further increasing synaptic serotonin levels.[5][6]

-

Psychedelic Effects: Its agonist activity at the 5-HT₂ₐ receptor is responsible for producing psychedelic-like effects, demonstrated in animal models by the head-twitch response (HTR), which is blocked by 5-HT₂ₐ antagonists.[5][13] This positions Quipazine as a potential scaffold for novel psychedelic drug development.[5][14]

-

Adverse Effects: Strong agonist activity at the 5-HT₃ receptor is implicated in the dose-limiting side effects of nausea, vomiting, and gastrointestinal distress observed in humans.[5] This undesirable off-target activity has hampered its clinical potential.[5]

-

Dopaminergic Activity: Some studies suggest Quipazine may also possess weak dopaminergic activity, though this is less characterized than its serotonergic profile.[5]

Caption: Simplified signaling pathways for Quipazine.

5-Piperazinylquinoline: An Unwritten Pharmacological Story

In stark contrast to Quipazine, there is a notable absence of detailed pharmacological studies on the 5-piperazinylquinoline isomer in peer-reviewed literature. While various substituted piperazinylquinolines have been explored for other therapeutic applications, such as anticancer and antibacterial agents, the specific profile of the 5-isomer as a CNS agent is not established.[15][16][17]

-

Predicted Activity (Hypothesis): Based on structure-activity relationship (SAR) principles, moving the bulky piperazine group from the C2 to the C5 position would drastically alter its interaction with the orthosteric binding sites of serotonin receptors. The spatial relationship between the piperazine nitrogens and the quinoline aromatic system—a key pharmacophoric feature for 5-HT receptor binding—is completely changed.[18] It is plausible that 5-piperazinylquinoline would exhibit significantly lower affinity for 5-HT₂ and 5-HT₃ receptors, or it might engage entirely different target classes. This highlights an area ripe for new discovery.

Comparative Data Summary

| Feature | Quipazine (2-Piperazinylquinoline) | 5-Piperazinylquinoline |

| IUPAC Name | 2-(Piperazin-1-yl)quinoline | 5-(Piperazin-1-yl)quinoline |

| CAS Number | 4774-24-7 | 698981-81-6 (for 2-methyl derivative)[19] |

| Molecular Formula | C₁₃H₁₅N₃ | C₁₃H₁₅N₃ |

| Molecular Weight | 213.28 g/mol | 213.28 g/mol |

| Primary Targets | 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₂ₒ, 5-HT₃ Receptors; SERT[5][11][20] | Not extensively characterized |

| Biological Effects | Serotonergic agonist, psychedelic-like, emetic[5][6][13] | Unknown; potential for other activities (e.g., anticancer, antimicrobial) based on related scaffolds[16][17] |

| Key Receptor Affinities | 5-HT₃: Ki = 1.4 nM (rat)[20]5-HT₁/5-HT₂: Ki = 230 nM[20] | Not available |

Conclusion: The Primacy of Position

The comparative analysis of 5-piperazinylquinoline and Quipazine (2-isomer) serves as a powerful case study in the principles of medicinal chemistry. It unequivocally demonstrates that positional isomerism is not a trivial structural modification but a fundamental determinant of a compound's pharmacological identity.

-

Quipazine (2-Piperazinylquinoline) is a well-defined, albeit non-selective, serotonergic tool compound whose broad receptor engagement produces a complex profile of psychedelic and adverse emetic effects. Its utility lies in probing the serotonin system and serving as a lead scaffold for more selective 5-HT₂ₐ agonists.[14]

-

5-Piperazinylquinoline represents an uncharted area of chemical space. Its distinct structure almost certainly precludes a Quipazine-like pharmacological profile, opening the door to the discovery of novel biological activities.

For researchers in drug development, this isomeric pair underscores the critical need for precise structural characterization and highlights how minor changes on a privileged scaffold can unlock entirely new therapeutic possibilities. The unwritten story of 5-piperazinylquinoline awaits investigation, promising new insights into the vast potential of the quinoline chemical space.

References

-

Quipazine - Wikipedia . Wikipedia. [Link]

-

QUIPAZINE - Inxight Drugs . National Center for Advancing Translational Sciences. [Link]

-

Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC . National Center for Biotechnology Information. [Link]

-

Quipazine | C13H15N3 | CID 5011 - PubChem . National Center for Biotechnology Information. [Link]

-

Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF . ResearchGate. [Link]

-

Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents - PubMed . National Center for Biotechnology Information. [Link]

-

Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC . National Center for Biotechnology Information. [Link]

-

Quipazine - Grokipedia . Grokipedia. [Link]

-

Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials - PubMed . National Center for Biotechnology Information. [Link]

-

quipazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF SOME NEW DERIVATIVES OF 2-(4-BENZOYL-1-PIPERAZINYL) . Acta Poloniae Pharmaceutica. [Link]

-

Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV) | Bentham Science . Bentham Science. [Link]

-

Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - RSC Publishing . Royal Society of Chemistry. [Link]

-

Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC . National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3 H)-one Derivatives as Active Agents against Toxoplasma gondii - PubMed . National Center for Biotechnology Information. [Link]

-

Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided With Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives - PubMed . National Center for Biotechnology Information. [Link]

-

Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed . National Center for Biotechnology Information. [Link]

-

5-HT1 and 5-HT2 binding characteristics of some quipazine analogues - PubMed . National Center for Biotechnology Information. [Link]

-

Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines - Der Pharma Chemica . Der Pharma Chemica. [Link]

-

Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF . ResearchGate. [Link]

-

Design and Synthesis of Quipazine Analogs for Programmable Control of Psychedelic Effects | Academic Commons . Columbia University. [Link]

-

Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate . ResearchGate. [Link]

-

2-Methyl-5-(1-piperazinyl)quinoline | CAS#:698981-81-6 | Chemsrc . Chemsrc. [Link]

-

(PDF) Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl) - ResearchGate . ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI . MDPI. [Link]

-

Chemical structure of antibacterial piperazinyl-quinoline hybrid... - ResearchGate . ResearchGate. [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents . ScienceDirect. [Link]

-

Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC . National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - IRIS UniPA . IRIS UniPA. [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR . International Journal for Multidisciplinary Research. [Link]

-

The structures of the substituted quinolines. | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

-

Effects of huperzine A on acetylcholinesterase isoforms in vitro: comparison with tacrine, donepezil, rivastigmine and physostigmine - PubMed . National Center for Biotechnology Information. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 5. Quipazine - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. QUIPAZINE [drugs.ncats.io]

- 12. Quipazine | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [academiccommons.columbia.edu]

- 15. Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]

- 17. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Methyl-5-(1-piperazinyl)quinoline | CAS#:698981-81-6 | Chemsrc [chemsrc.com]

- 20. medchemexpress.com [medchemexpress.com]

Pharmacophore Analysis of the 5-Piperazinyl Quinoline Scaffold

This guide provides a rigorous technical analysis of the 5-piperazinyl quinoline scaffold , a privileged structure in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space (e.g., 5-HT receptor modulation) and emerging antimicrobial applications.

Executive Summary

The 5-piperazinyl quinoline scaffold represents a distinct chemical space characterized by a rigid bicyclic aromatic core (quinoline) coupled with a semi-rigid, basic heterocycle (piperazine) at the C5 position. Unlike the more common C2- or C4-substituted quinolines (often associated with antimalarials), the C5-substitution pattern provides a unique vector for exploring G-Protein Coupled Receptor (GPCR) active sites, specifically Serotonin (5-HT) receptors. This guide delineates the pharmacophoric features, computational modeling workflows, and experimental validation protocols required to exploit this scaffold for drug discovery.

Structural Basis & Chemical Space

The scaffold comprises two distinct domains that drive its pharmacodynamic profile:

-

The Quinoline Core (Aromatic/Hydrophobic Anchor):

-

Acts as a planar scaffold facilitating

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket. -

The nitrogen atom in the quinoline ring can serve as a weak Hydrogen Bond Acceptor (HBA), though its basicity is modulated by the fused ring system.

-

-

The 5-Piperazinyl Moiety (Ionizable Cation):

-

Crucial Feature: The distal nitrogen (N4) of the piperazine ring typically has a pKa between 8.5 and 9.5. At physiological pH, it exists predominantly as a protonated cation.

-

Interaction: This positive charge forms a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) found in the transmembrane helices of aminergic GPCRs.

-

Chemical Structure Analysis[1][2][3][4][5][6]

-

Vectorality: The C5 attachment directs the piperazine substituent into a specific sub-pocket, often distinct from the trajectory offered by C2 or C4 substitution.

-

Rigidity: The bond between the quinoline C5 and piperazine N1 is rotatable but sterically constrained by the peri-protons (H4 and H6), limiting the conformational ensemble and reducing entropic penalty upon binding.

Pharmacophore Modeling Workflow

To successfully target receptors using this scaffold, a robust pharmacophore model must be generated. Below is the standard operating procedure (SOP) for Ligand-Based Pharmacophore Generation.

Computational Protocol

Objective: Identify the 3D spatial arrangement of chemical features common to active 5-piperazinyl quinoline ligands.

Step-by-Step Methodology:

-

Dataset Curation: Select a training set of 15-20 ligands with high structural diversity but sharing the 5-piperazinyl quinoline core. Ensure a spread of bioactivity (Ki values spanning 3-4 orders of magnitude).

-

Conformational Analysis:

-

Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

-

Settings: Energy window = 10 kcal/mol; RMSD cutoff = 0.5 Å.

-

Rationale: We must sample bioactive conformations, not just the global minimum.

-

-

Molecular Alignment:

-

Align molecules based on the rigid quinoline core.

-

Allow flexibility in the piperazine linker to maximize feature overlap.

-

-

Feature Extraction:

Workflow Visualization

The following diagram illustrates the logical flow from chemical structure to validated pharmacophore model.

Caption: Figure 1: Ligand-based pharmacophore generation pipeline. Blue indicates input, Yellow indicates processing/analysis, and Green indicates validation.

Molecular Interactions & SAR

Understanding the Structure-Activity Relationship (SAR) is vital for optimization.

Key Pharmacophoric Features

| Feature ID | Type | Chemical Moiety | Biological Interaction | Distance Constraint |

| AR1 | Aromatic | Quinoline Ring | Centroid | |

| PI | Positive Ionizable | Piperazine N4 | Ionic Bond (Salt Bridge to Asp) | ~2.8 - 4.0 Å from AR1 |

| HYD | Hydrophobic | C5-Substituent | Van der Waals / Hydrophobic Enclosure | Variable |

| HBA | H-Bond Acceptor | Quinoline Nitrogen | H-bond with Ser/Thr (Optional) | Vector-dependent |

Signal Transduction Pathway (5-HT1A Example)

When the 5-piperazinyl quinoline scaffold binds to the 5-HT1A receptor, it modulates downstream signaling. The diagram below details this pathway.

Caption: Figure 2: Mechanism of action for 5-HT1A modulation by the scaffold. Red indicates the ligand, Blue the receptor, and Green the physiological outcome.

Experimental Validation Protocols

Trustworthiness in science relies on reproducible protocols. Below are the specific methods to synthesize and validatethese compounds.

Synthesis: Nucleophilic Aromatic Substitution ( )

Rationale: The 5-position of quinoline is not naturally electrophilic. However, if a leaving group (e.g., halogen) is present and activated, substitution is possible. A common route involves 5-halo-8-quinolinols or direct substitution on activated quinolines.

Protocol:

-

Reagents: 5-Chloro-8-hydroxyquinoline (Starting Material), N-substituted piperazine (1.2 eq), Triethylamine (Base, 2.0 eq).

-

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Polar aprotic is essential to stabilize the transition state).

-

Conditions: Reflux at 120-140°C for 6-10 hours.

-

Work-up: Pour reaction mixture into crushed ice. The precipitate (product) is filtered, washed with cold water, and recrystallized from ethanol.

-

Characterization: Confirm structure via

H-NMR (Look for piperazine protons at

In Vitro Assay: Radioligand Binding (Ki Determination)

Objective: Determine the affinity of the synthesized scaffold for the 5-HT1A receptor.

Protocol:

-

Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

-

Radioligand: [

H]-8-OH-DPAT (Specific agonist) or [ -

Incubation:

-

Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (10 concentrations,

to -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Bioorg. Med. Chem. Lett. (2010) . 5-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones: Dual-acting 5-HT1 receptor antagonists.[5]

-

J. Med. Chem. (2010) .[6][5] Synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists.

-

RSC Med. Chem. (2021) .[6] Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum.

-

BenchChem Protocols . Microwave-Assisted Synthesis of Quinoline Derivatives.

-

Frontiers in Chemistry . Recent advances in functionalized quinoline scaffolds.

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones and 3,4-dihydro-2(1H)-quinolinones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Biological Activity of Quinoline-5-yl-Piperazine Compounds: A Technical Guide

The following technical guide details the biological activity, synthesis, and pharmacological potential of quinoline-5-yl-piperazine compounds.

Executive Summary

The quinoline-5-yl-piperazine scaffold represents a specific structural isomer of the biologically privileged quinoline-piperazine class. Unlike its well-known regioisomers—Quipazine (2-yl, 5-HT agonist) and Chloroquine/Piperaquine derivatives (4-yl, antimalarial)—the 5-yl isomer is characterized by a distinct pharmacological profile.

Primary research indicates this scaffold functions as a selectivity filter in CNS drug design. Direct nitrogen attachment at the quinoline 5-position drastically reduces affinity for 5-HT3 receptors (minimizing emetic side effects common in 2-yl analogs) while retaining or enhancing affinity for Dopamine D2/D3 receptors . Furthermore, 5-substituted methyl-linked derivatives (Mannich bases) of 8-hydroxyquinoline exhibit potent broad-spectrum antimicrobial and antifungal activity via metal chelation mechanisms.

Chemical Architecture & Synthesis

The core challenge in accessing the 5-yl isomer is the electronic deactivation of the 5-position compared to the 2- and 4-positions, which are susceptible to SNAr. Consequently, synthesis requires either catalytic amination or specific cyclization strategies.

Synthetic Protocol: Cyclization from 5-Aminoquinoline

This method is preferred for generating the direct C5-N bond without requiring expensive palladium catalysts.

Protocol:

-

Reagents: 5-Aminoquinoline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

-

Solvent: Diglyme (Diethylene glycol dimethyl ether).

-

Conditions: Reflux at 160–170°C for 48 hours.

-

Work-up: Evaporate solvent in vacuo. Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM:MeOH).

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from nitro-reduction to piperazine cyclization.

Caption: Synthetic route for 5-(piperazin-1-yl)quinoline via reduction and bis-alkylation cyclization.

Pharmacology & Mechanism of Action[2]

CNS Receptor Selectivity (Dopamine vs. Serotonin)

The 5-position substitution imposes steric and electronic constraints that alter the binding mode compared to Quipazine.

-

Dopamine D3 Receptor Agonism: The 5-(piperazin-1-yl)quinoline moiety has been identified as a "preferring agonist" for the Dopamine D3 receptor. The steric bulk at the 5-position orients the piperazine nitrogen to interact with the aspartic acid residue (Asp3.32) in the receptor binding pocket, triggering G_i/o-mediated signaling.

-

5-HT3 Receptor Avoidance: Unlike 2-yl derivatives (Quipazine), the 5-yl isomer shows significantly reduced affinity for the 5-HT3 ion channel. This is clinically advantageous, as 5-HT3 agonism is the primary driver of nausea and vomiting associated with non-selective serotonergic drugs.

Antimicrobial Mechanism (Mannich Bases)

When the piperazine is attached via a methylene linker (5-CH₂-N) to an 8-hydroxyquinoline core, the mechanism shifts from receptor binding to metal chelation .

-

Target: Bacterial DNA gyrase and cell wall synthesis enzymes.

-

Mechanism: The 8-hydroxy and quinoline nitrogen form a bidentate ligand that chelates essential divalent cations (Cu²⁺, Zn²⁺), disrupting bacterial homeostasis.

Signaling Pathway Visualization (D3 Receptor)

The following diagram details the downstream effects of the 5-yl scaffold binding to the D3 receptor.

Caption: Gi/o-mediated signaling cascade activated by 5-yl-piperazine binding to Dopamine D3 receptors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the shift in biological activity based on the position of the piperazine ring on the quinoline scaffold.

| Substitution Position | Compound Class | Primary Target (Ki / Activity) | Clinical/Research Utility |

| 2-yl (C2) | Quipazine | 5-HT2A (Agonist), 5-HT3 (Agonist) | Serotonergic probe; Emetic side effects. |

| 4-yl (C4) | Piperaquine | Heme Polymerase (Inhibitor) | Antimalarial; DNA intercalation. |

| 5-yl (C5) | Target Scaffold | Dopamine D3 (Agonist) ; Low 5-HT3 | Antipsychotic potential; Low emetic risk. |

| 5-CH₂-yl (Linker) | Mannich Bases | Bacterial DNA Gyrase | Broad-spectrum Antibacterial (MRSA active). |

Key SAR Insight: The 5-position is critical for "de-tuning" serotonergic potency while enhancing dopaminergic specificity. Substitutions on the distal nitrogen (N4) of the piperazine ring (e.g., phenyl, benzyl) further modulate D2 vs. D3 selectivity.

Experimental Protocols

In Vitro Radioligand Binding Assay (Dopamine D3)

To validate the activity of synthesized 5-yl compounds:

-

Membrane Preparation: Transfect CHO cells with human D3 receptor cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.

-

Incubation: Incubate membrane homogenates (20 µg protein) with [³H]-7-OH-DPAT (0.5 nM) and the test compound (10⁻¹⁰ to 10⁻⁵ M).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Termination: Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate K_i using the Cheng-Prusoff equation.

Antimicrobial Disc Diffusion (Mannich Base Derivatives)

-

Inoculum: Prepare 0.5 McFarland standard suspension of S. aureus or E. coli.

-

Plating: Swab Mueller-Hinton agar plates.

-

Application: Place sterile 6mm discs impregnated with 10 µL of compound (1 mg/mL in DMSO).

-

Incubation: 37°C for 24 hours.

-

Readout: Measure Zone of Inhibition (ZOI) in mm. Compare against Ciprofloxacin control.

References

-

Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. Source: National Institutes of Health (NIH) / Bioorg Med Chem. [Link]

-

Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. (Discusses loss of affinity at 5-position). Source: Journal of Medicinal Chemistry (ACS). [Link]

-

Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Source: Journal of Materials and Environmental Science. [Link]

-

Quipazine (2-yl isomer) Pharmacology and 5-HT3 Agonism. Source: ACS Chemical Neuroscience. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-(Piperazin-1-yl)quinoline from 5-Haloquinolines

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, found in antimalarials, kinase inhibitors, and GPCR ligands. The introduction of a solubilizing and pharmacophoric piperazine moiety at the 5-position is synthetically non-trivial due to the electronic properties of the quinoline ring system. Unlike the 2- and 4-positions, which are susceptible to Nucleophilic Aromatic Substitution (

This guide details the robust synthesis of 5-(piperazin-1-yl)quinoline via Palladium-catalyzed Buchwald-Hartwig amination, established as the "Gold Standard" methodology for this transformation. A secondary Copper-catalyzed Ullmann protocol is provided as a cost-effective alternative for large-scale, non-GMP batches.

Retrosynthetic & Strategic Analysis

The direct attachment of piperazine to the 5-position of quinoline requires a transition-metal-catalyzed C-N bond formation.

Key Challenges:

-

Regioselectivity: The 5-position is electronically deactivated compared to the 2/4-positions but is sterically accessible.

-

Chemomoselectivity: Piperazine is a diamine. Using free piperazine can lead to bis-arylation (formation of

-bis(quinolin-5-yl)piperazine). -

Catalyst Poisoning: The quinoline nitrogen can coordinate to Pd or Cu centers, potentially inhibiting the catalytic cycle.

Strategic Solution:

Use

Visual Pathway (Graphviz)

Caption: Retrosynthetic disconnection showing the necessity of the Boc-protected intermediate to ensure mono-substitution.

Method A: Buchwald-Hartwig Cross-Coupling (Preferred)

This protocol is preferred for discovery chemistry and early-phase development due to its high yields (>85%), broad substrate scope, and mild conditions relative to Ullmann coupling.

Reagents & Stoichiometry[1][2][3]

| Component | Role | Equiv. | Notes |

| 5-Bromoquinoline | Substrate | 1.0 | 5-Chloro is less reactive; 5-Iodo is unstable. |

| Nucleophile | 1.2 | Excess ensures complete conversion. | |

| Catalyst Precursor | 0.02 | (2 mol%) Provides Pd(0). | |

| BINAP | Ligand | 0.04 | (4 mol%) Racemic BINAP is sufficient. |

| NaOtBu | Base | 1.5 | Strong base required for catalytic cycle. |

| Toluene | Solvent | - | Anhydrous, degassed (0.2 M conc). |

Step-by-Step Protocol

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a glovebox or under Argon flow, add

(18.3 mg, 0.02 mmol) and BINAP (24.9 mg, 0.04 mmol) to a flame-dried Schlenk flask. -

Add anhydrous Toluene (2 mL) and stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

Step 2: Reaction Setup

-

To the catalyst mixture, add 5-Bromoquinoline (208 mg, 1.0 mmol),

-Boc-Piperazine (223 mg, 1.2 mmol), and Sodium tert-butoxide (144 mg, 1.5 mmol). -

Add remaining Toluene (3 mL) to reach a total concentration of ~0.2 M.

-

Seal the flask with a septum and purge with Argon for 5 minutes.

Step 3: Heating & Monitoring

-

Heat the reaction mixture to 100°C (oil bath temperature) with vigorous stirring.

-

Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Checkpoint: Conversion is usually complete within 4–6 hours. The product spot will be more polar than the starting bromide.

-

Step 4: Workup

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (SiO2).

-

Eluent: Gradient 0%

30% EtOAc in Hexanes. -

Yield: Expect 85–92% of the Boc-protected intermediate.

-

Step 5: Deprotection (Boc Removal)

-

Dissolve the purified intermediate in DCM (5 mL).

-

Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

-

Warm to room temperature and stir for 2 hours.

-

Basification (Critical): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated aqueous

or 1M NaOH until pH > 10. (Piperazine must be free base). -

Dry organic layer (

), filter, and concentrate to yield 5-(piperazin-1-yl)quinoline .

Method B: Copper-Catalyzed Ullmann Coupling (Alternative)

Suitable for larger scales where Palladium costs are prohibitive. This method requires higher temperatures and is more sensitive to moisture.

Reagents & Stoichiometry[1][2][3][4]

| Component | Role | Equiv. |

| 5-Bromoquinoline | Substrate | 1.0 |

| Piperazine | Nucleophile | 3.0 - 5.0 |

| CuI | Catalyst | 0.1 (10 mol%) |

| L-Proline | Ligand | 0.2 (20 mol%) |

| Base | 2.0 | |

| DMSO | Solvent | - |

Note: Here, free piperazine is used in large excess to minimize bis-arylation, avoiding the Boc-protection step.

Protocol

-

Mixing: In a pressure tube, combine 5-Bromoquinoline (1.0 mmol), Piperazine (5.0 mmol), CuI (19 mg), L-Proline (23 mg), and pulverized

(276 mg). -

Solvent: Add DMSO (3 mL).

-

Reaction: Seal the tube and heat to 120°C for 16–24 hours.

-

Workup: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 15 mL).

-

Note: Excess piperazine will remain in the aqueous layer.

-

-

Purification: The organic layer contains the product. Wash with brine, dry, and concentrate. Purify via column chromatography (DCM/MeOH/NH4OH 90:9:1).

Experimental Workflow Diagram

Caption: Decision workflow comparing the Palladium (Boc-protected) and Copper (excess amine) routes.

Analytical Validation

Successful synthesis must be validated using NMR and Mass Spectrometry.

Expected Data:

-

H NMR (400 MHz,

-

Quinoline Protons: Distinct aromatic signals. The H-2, H-3, H-4 protons (pyridine ring) and H-6, H-7, H-8 (benzene ring) will appear between

7.0 and 9.0 ppm. -

Piperazine Protons: Two sets of triplets (or broad multiplets) around

3.0–3.2 ppm. -

NH Proton: A broad singlet around

1.8–2.0 ppm (exchangeable with

-

-

MS (ESI):

-

Calculated Mass (

): 213.13 -

Observed

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (<50%) | Catalyst deactivation by quinoline N. | Switch to Xantphos or BrettPhos ligands which form tighter chelates. Increase catalyst loading to 5 mol%. |

| Bis-arylation Product | Stoichiometry error. | Ensure exactly 1.0 eq of bromide is used. If using Method B, increase piperazine to 10 eq. |

| Protodehalogenation | Hydride source present.[1][2][3] | Ensure solvent is anhydrous. Avoid using alcohols (e.g., isopropanol) in the coupling step. |

| Product stuck on column | High polarity of free amine. | Use 1% Triethylamine or |

References

-

Buchwald-Hartwig Amination Overview

-

Application to Quinoline Systems

- Source: Maes, B. U., et al. (2003). Comparative study of the coupling of chloropyridines and chloroquinolines with amines. Tetrahedron.

-

Use of N-Boc-Piperazine

-

Ullmann Coupling Protocols

- Source: Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines.

Sources

- 1. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromoquinoline

Introduction & Strategic Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs[1]. Specifically, functionalization at the C5 position via C–N bond formation is a critical strategy for modulating pharmacokinetic properties and biological activity.

Historically, nucleophilic aromatic substitution (S_NAr) and copper-catalyzed Ullmann condensations have been employed for these transformations. However, the 5-position of the quinoline ring is electronically deactivated compared to the 2- or 4-positions. Furthermore, the presence of functional groups (e.g., an oxygen atom at C4) can completely inhibit copper-based coupling reactions, leading instead to undesired C-5 hydroxylated byproducts[2]. To overcome these limitations, the palladium-catalyzed Buchwald-Hartwig amination provides a highly versatile, high-yielding, and regioselective alternative for coupling 5-bromoquinoline with a diverse array of primary and secondary amines[1],[2].

Mechanistic Insights & Causality

Designing a self-validating and scalable amination protocol requires a deep understanding of the underlying Pd(0)/Pd(II) catalytic cycle. Every reagent choice in this protocol is dictated by mechanistic causality:

-

Precatalyst Selection (Pd₂(dba)₃ or Pd(OAc)₂): These Pd(0) and Pd(II) sources act as precursors. Pd(II) is reduced in situ to the active Pd(0) species by the amine or the phosphine ligand.

-

Ligand Sterics & Electronics (BINAP, XPhos, RuPhos): The choice of bidentate (e.g., BINAP) or bulky dialkylbiaryl phosphine ligands (e.g., XPhos) is critical. Electron-rich ligands accelerate the initial oxidative addition of the deactivated 5-bromoquinoline C–Br bond. Furthermore, their immense steric bulk forces the intermediate aryl and amido groups into close spatial proximity, drastically accelerating the final reductive elimination step and preventing the formation of inactive palladium halide dimers[3].

-

Base Selection (NaOtBu vs. Cs₂CO₃): A strong base like sodium tert-butoxide is generally required to efficiently deprotonate the amine coordinated to the Pd(II) intermediate, forming the crucial Pd(II)-amido complex. While weaker bases like Cs₂CO₃ offer better functional group tolerance, they often result in sluggish reaction rates for unactivated bromoquinolines[3].

Catalytic cycle of the Buchwald-Hartwig amination of 5-bromoquinoline.

Quantitative Data & Optimization Summary

The following table synthesizes representative yields and optimized conditions for the Buchwald-Hartwig amination of 5-bromoquinolines, demonstrating the versatility of the catalytic systems across different amine nucleophiles.

| Substrate | Amine Nucleophile | Catalyst / Ligand | Base | Solvent | Conditions | Yield |

| 5-Bromoquinoline deriv. | 2-Aminopyridine deriv. | Pd₂(dba)₃ / BINAP (5/7 mol%) | NaOtBu | Toluene | 110 °C, 12 h | 64%[2] |

| 5-Bromoquinoline deriv. | N-Methylaniline | Pd₂(dba)₃ / XPhos (5/10 mol%) | NaOtBu | Toluene | 90 °C, 2 h | 89%[4] |

| 5-Bromoquinoline deriv. | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 90 °C, 8 h | >90%[5] |

Detailed Experimental Protocol (Gram-Scale)

This step-by-step methodology is adapted from validated gram-scale syntheses of antibacterial 4-quinolone lead compounds[2].

Step-by-step experimental workflow for the amination protocol.

Step 1: Preparation & Inert Atmosphere

-

Oven-dry a 30 mL microwave vial or a Schlenk flask containing a magnetic stir bar.

-

Purge the vessel with high-purity Nitrogen or Argon for 5 minutes. Causality: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. Ambient oxygen will rapidly irreversibly oxidize the catalyst to inactive palladium black[1].

Step 2: Reagent Loading

-

Charge the vial with 5-bromoquinoline (1.00 equiv., e.g., 3.56 mmol) and the amine derivative (1.50 equiv., e.g., 5.34 mmol)[2].

-

Under continuous nitrogen purging, sequentially add Pd₂(dba)₃ (0.05 equiv., 0.16 mmol), BINAP (0.07 equiv., 0.24 mmol), and NaOtBu (1.50 equiv., 5.34 mmol)[2]. Causality: Adding the strong base last prevents premature degradation of the palladium precursor and limits base-catalyzed side reactions before the active Pd(0)-ligand complex is fully formed.

Step 3: Solvent Addition & Reaction

-

Add anhydrous, degassed Toluene (or 1,4-Dioxane) to achieve a substrate concentration of ~0.2 M.

-

Seal the vial securely.

-

Heat the reaction mixture in a pre-heated oil bath at 90–110 °C with vigorous stirring for 12–24 hours[2]. Causality: Moderate to high heat is required to drive the transmetalation and reductive elimination steps, which are the highest energy barriers in the catalytic cycle for deactivated aryl bromides.

Step 4: Workup & Purification

-

Monitor the reaction completion via TLC or LC-MS.

-

Once complete, cool the mixture to room temperature.

-

Dilute the crude mixture with Ethyl Acetate and filter it through a pad of Celite. Wash the pad thoroughly with additional Ethyl Acetate. Causality: Celite filtration efficiently removes insoluble inorganic salts (NaBr) and precipitated palladium residues, preventing streaking during chromatography.

-

Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the pure 5-aminoquinoline derivative[2].

System Validation & Troubleshooting (Trustworthiness)

To ensure the protocol acts as a self-validating system, monitor the following physical and chemical indicators:

-

Indicator 1: Premature Palladium Black Formation.

-

Observation: The reaction mixture turns completely black and a fine precipitate forms within the first 30 minutes of heating.

-

Root Cause: Oxygen ingress or wet solvent has oxidized the phosphine ligand, stripping the palladium of its stabilizing coordination sphere.

-

Validation/Fix: Verify the integrity of the Schlenk line vacuum/gas manifold. Ensure solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles) and stored over molecular sieves.

-

-

Indicator 2: Stalled Reaction (Incomplete Conversion).

-

Observation: LC-MS shows a plateau in product formation with significant 5-bromoquinoline remaining after 12 hours.

-

Root Cause: Base degradation. NaOtBu is highly hygroscopic and degrades into NaOH and Na₂CO₃ upon exposure to ambient moisture, neither of which is sufficiently basic to drive the deprotonation of the Pd(II)-amine complex in this specific system[3].

-

Validation/Fix: Use a fresh, unopened bottle of NaOtBu stored in a glovebox. Alternatively, if functional group tolerance is an issue, switch to a more active catalyst system (e.g., Pd(OAc)₂/RuPhos) which can sometimes operate with weaker bases[5].

-

References

- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines Source: Benchchem URL

- Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound Source: NIH / ACS Publications URL

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: NIH URL

- Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)

- Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines Source: ResearchGate URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

Technical Application Note: Scalable Synthesis of 5-(Piperazin-1-yl)quinoline Hydrochloride

Executive Summary

The 5-(piperazin-1-yl)quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a key intermediate for serotonin receptor ligands (specifically 5-HT1A, 5-HT7 antagonists) and chloroquine-like antimalarials.

Direct nucleophilic aromatic substitution (

This protocol details a Palladium-catalyzed Buchwald-Hartwig amination strategy.[1][2] By utilizing a 1-Boc-piperazine protection strategy, we eliminate polymerization side-reactions and simplify purification. The subsequent deprotection and salt formation are streamlined into a single high-yield workflow suitable for scale-up from milligram to multigram batches.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary stages: the construction of the C–N bond via cross-coupling and the removal of the carbamate protecting group to generate the hydrochloride salt.

Figure 1: Strategic workflow for the synthesis of 5-(piperazin-1-yl)quinoline hydrochloride.

Experimental Protocols

Phase 1: Buchwald-Hartwig Cross-Coupling

Objective: Couple 5-bromoquinoline with 1-Boc-piperazine.

Rationale: We employ BINAP as the ligand.[1] Its bidentate nature prevents the formation of inactive bis-phosphine palladium species and creates a steric environment that favors reductive elimination of the bulky piperazine-quinoline product. Cesium Carbonate (

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Mass/Vol | Role |

| 5-Bromoquinoline | 208.05 | 1.0 | 2.08 g (10 mmol) | Substrate |

| 1-Boc-piperazine | 186.25 | 1.2 | 2.23 g (12 mmol) | Nucleophile |

| Pd(OAc)₂ | 224.51 | 0.05 | 112 mg | Pre-catalyst |

| (±)-BINAP | 622.66 | 0.075 | 467 mg | Ligand |

| Cs₂CO₃ | 325.82 | 2.0 | 6.52 g | Base |

| Toluene (Anhydrous) | - | - | 40 mL | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a dry Schlenk flask under Argon, add

, BINAP, and 10 mL of anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns a distinct orange-red (formation of -

Reaction Assembly: Add 5-bromoquinoline, 1-Boc-piperazine, and

to the flask. -

Solvent Addition: Add the remaining 30 mL of toluene.

-

Degassing: Sparge the mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species.

-

Heating: Seal the flask and heat to 100°C (oil bath temperature) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[4]

-

Workup:

-

Cool to room temperature.[5]

-

Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude residue via Flash Column Chromatography (

, 0–40% EtOAc in Hexanes).-

Target: Pale yellow solid (Intermediate 1).

-

Expected Yield: 75–85%.

-

Phase 2: Deprotection and Salt Formation

Objective: Cleave the Boc-group and isolate the hydrochloride salt. Rationale: Using HCl in Dioxane allows for the controlled precipitation of the salt form directly from the reaction mixture or upon addition of an anti-solvent (Ether), avoiding aqueous workups that might lead to solubility losses of the polar free base.

Step-by-Step Procedure

-

Dissolution: Dissolve Intermediate 1 (2.5 g, ~8 mmol) in minimal Methanol (5 mL) and Dichloromethane (5 mL).

-

Acidification: Add 4M HCl in Dioxane (10 mL, 40 mmol, 5 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Observation: A white to off-white precipitate should begin to form.

-

-

Precipitation: Dilute the mixture with Diethyl Ether (50 mL) to maximize precipitation.

-

Isolation: Filter the solid under a nitrogen stream (the salt can be hygroscopic).

-

Washing: Wash the filter cake with cold Ether (2 x 20 mL).

-

Drying: Dry under high vacuum at 40°C for 6 hours.

-

Final Product: 5-(piperazin-1-yl)quinoline dihydrochloride (or monohydrochloride depending on stoichiometry control, usually isolated as .xHCl).

-

Critical Process Parameters & Troubleshooting

The following decision logic helps troubleshoot common failure modes during the coupling phase.

Figure 2: Troubleshooting logic for Palladium-catalyzed coupling failure modes.

Key Technical Notes

-

Regioselectivity: The 5-position is sterically more accessible than the 8-position but electronically less activated than the 2- or 4-positions. Standard

will fail here; Pd-catalysis is mandatory. -

Base Sensitivity: If the substrate contains ester or nitrile groups, switch

to -

Salt Stoichiometry: Quinoline nitrogen is basic (

). Piperazine secondary amine is basic (

Analytical Validation

Expected Data for 5-(piperazin-1-yl)quinoline (Free Base):

-

1H NMR (400 MHz, CDCl3):

8.90 (dd, 1H, Quin-H2), 8.55 (d, 1H, Quin-H4), 7.80 (d, 1H, Quin-H8), 7.65 (t, 1H, Quin-H7), 7.40 (dd, 1H, Quin-H3), 7.10 (d, 1H, Quin-H6), 3.15-3.25 (m, 4H, Piperazine), 2.90-3.00 (m, 4H, Piperazine). -

MS (ESI): Calculated for

Safety Warning:

-

Quinolines: Potential mutagens. Handle with gloves and in a fume hood.

-

Palladium Residues: Heavy metal waste must be segregated.

References

-

Buchwald-Hartwig Amination General Protocol: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with amines. Journal of the American Chemical Society.

-

Application to Quinoline Scaffolds: Gurreri, E., et al. (2021).[6][7] Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents. ChemistrySelect (Demonstrating similar piperazine-quinoline coupling logic).

-

Catalyst Selection Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

-

5-HT Receptor Ligand Synthesis: Penjišević, J., et al. (2023).[6][8][9] Synthesis of novel 5-HT1A arylpiperazine ligands. Arabian Journal of Chemistry.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. iris.unipa.it [iris.unipa.it]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

Using 5-piperazinylquinoline as a medicinal chemistry building block

Application Note: 5-(Piperazin-1-yl)quinoline as a Strategic Medicinal Chemistry Building Block

Abstract

This guide details the strategic utility, synthetic handling, and functionalization of 5-(piperazin-1-yl)quinoline . Unlike the widely explored 4- and 8-substituted quinolines (e.g., chloroquine analogues) or the 2-substituted "Quipazine" class, the 5-position offers a unique vector for exploring novel chemical space in GPCR and kinase drug discovery. This note provides validated protocols for synthesizing this building block and utilizing its secondary amine handle for high-throughput library generation.

Structural Rationale & Pharmacophore Analysis

The 5-(piperazin-1-yl)quinoline scaffold represents a "privileged structure" chimera, combining the lipophilic, aromatic quinoline core with the hydrophilic, solubilizing piperazine linker.

-

Vector Geometry: Substitution at the C5 position projects the piperazine tail into a distinct spatial region compared to C4 or C8 substitutions. In kinase docking, this often directs the tail towards the solvent-exposed front pocket, accommodating bulky solubilizing groups without steric clash in the hinge region.

-

Basicity & Solubility:

-

Quinoline Nitrogen (N1): Weakly basic (pKa ~4.9).

-

Piperazine Nitrogen (N4'): Highly basic (pKa ~9.8).

-

Implication: The distal piperazine nitrogen is the primary protonation site at physiological pH, significantly enhancing aqueous solubility—a critical parameter for lipophilic quinoline drugs.

-

-

Metabolic Stability: The C5 position is a common site for metabolic oxidation (hydroxylation) in unsubstituted quinolines. Blocking this position with a piperazine ring can retard metabolic clearance (low intrinsic clearance,

).

Synthetic Access & Quality Control

Commercial availability of 5-(piperazin-1-yl)quinoline is limited compared to its isomers. In-house synthesis is recommended to ensure purity and scalability.

Mechanism: Buchwald-Hartwig Cross-Coupling

Direct nucleophilic aromatic substitution (

Workflow Diagram: Synthesis of the Building Block

Figure 1: Synthetic route to access the 5-piperazinylquinoline building block.[1][2][3] High-contrast nodes indicate critical reagents and checkpoints.

Protocol 1: Synthesis of 5-(Piperazin-1-yl)quinoline

Reference Grounding: Adapted from Surry & Buchwald (2011) regarding biaryl phosphine ligands.

Reagents:

-

5-Bromoquinoline (1.0 eq)

-

1-Boc-piperazine (1.2 eq)

- (2 mol%)

-

BINAP or Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Toluene (Anhydrous)

Step-by-Step:

-

Degassing: Charge a reaction flask with toluene and sparge with Argon for 15 minutes. Oxygen is detrimental to the Pd(0) catalytic cycle.

-

Loading: Add 5-bromoquinoline, 1-Boc-piperazine, and NaOtBu. Add the catalyst system (

/ BINAP) last. -

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The bromide starting material should disappear.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Deprotection: Dissolve the crude Boc-intermediate in DCM (5 mL/g). Add TFA (20 eq) dropwise at 0°C. Stir at RT for 2 hours.

-

Free Basing (Critical): The product will be a TFA salt. Basify with sat.

or 1M NaOH to pH >10 and extract with DCM/IPA (3:1). -

Yield: Expect 75–85% overall yield.

Functionalization Protocols (Library Generation)

Once the building block is in hand, the secondary amine of the piperazine serves as the nucleophile. The quinoline nitrogen is insufficiently nucleophilic to compete under these conditions, making protection of the quinoline ring unnecessary.

Decision Tree: Functionalization Pathways

Figure 2: Decision matrix for functionalizing the piperazine tail based on target class.

Protocol A: Amide Library Generation (High-Throughput)

Application: Creating kinase inhibitors where the amide acts as a linker to a "tail" moiety.

| Component | Equivalents | Role |

| Carboxylic Acid ( | 1.1 eq | Diversity Element |

| HATU | 1.1 eq | Coupling Reagent |

| DIPEA | 3.0 eq | Base (Scavenges protons) |

| 5-(Piperazin-1-yl)quinoline | 1.0 eq | Scaffold |

| DMF (Dry) | Solvent | Conc. 0.1 M |

Procedure:

-

Dissolve the carboxylic acid and DIPEA in DMF.

-

Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).

-

Add the 5-(piperazin-1-yl)quinoline block.

-

Shake/Stir at RT for 4 hours.

-

Purification: Direct injection onto Prep-HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid). The quinoline core provides strong UV absorbance (254 nm) for easy detection.

Protocol B: Urea Synthesis via Isocyanates

Application: Serotonin (5-HT) receptor antagonists often feature a urea linker.

Procedure:

-

Dissolve 5-(piperazin-1-yl)quinoline (1.0 eq) in anhydrous DCM.

-

Add the isocyanate (

, 1.1 eq) dropwise at 0°C. -

Note: No base is usually required if the piperazine is free-based. If using the HCl salt of the block, add 2.0 eq TEA.

-

Precipitation often occurs. Filter the solid or evaporate and purify via flash chromatography (MeOH/DCM).

Case Studies & Biological Context

Target Class: Serotonin Receptors (5-HT1A / 5-HT7)

Piperazinyl-quinolines are structurally related to Quipazine (2-piperazinylquinoline), a non-selective 5-HT agonist.

-

The Shift to C5: Moving the piperazine to the 5-position alters the vector to favor 5-HT1A antagonism over agonism, useful for anxiolytic drug design.

-